Larazotide acetate - 881851-50-9

Larazotide acetate

Catalog Number: EVT-272555
CAS Number: 881851-50-9
Molecular Formula: C34H59N9O12
Molecular Weight: 785.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Larazotide acetate (also known as AT-1001) is a synthetic octapeptide developed as a permeability regulator. [] It is classified as a tight junction regulator, primarily targeting the modulation of intestinal permeability. [, , ] Larazotide acetate plays a crucial role in scientific research investigating intestinal barrier function, particularly in the context of celiac disease and other inflammatory conditions. [, , , , , , , , , , ]

Mechanism of Action

Larazotide acetate is believed to function primarily as a zonulin antagonist. [, , , , , ] Zonulin is a protein that regulates intestinal permeability by modulating tight junctions. [, , , ] By antagonizing zonulin, Larazotide acetate is thought to prevent tight junction opening, thereby reducing intestinal permeability. [, , , , , , , , ]

In addition to its zonulin antagonism, Larazotide acetate has been linked to the inhibition of myosin light chain kinase (MLCK). [] MLCK is involved in the regulation of actin filament tension. By inhibiting MLCK, Larazotide acetate may reduce tension on actin filaments, facilitating tight junction closure and restoring intestinal barrier function. []

Applications
  • Celiac Disease: Larazotide acetate is extensively studied as a potential therapeutic agent for celiac disease. [, , , , , , , , , , , , , , , , , , , ] It aims to reduce gluten uptake and alleviate symptoms in patients undergoing a gluten challenge or experiencing persistent symptoms despite a gluten-free diet. [, , , , , , , , , ]
  • Inflammatory Bowel Disease (IBD): Research indicates the potential of Larazotide acetate to protect the intestinal barrier in an IBD microenvironment. [] In an in vitro model of IBD, Larazotide acetate was shown to protect tight junction integrity during anoxic injury, suggesting a potential therapeutic role in IBD. []
  • Acute Lung Injury (ALI): Studies have shown that Larazotide acetate can ameliorate ALI in mouse models. [, ] By decreasing mucosal permeability, it reduces fluid leakage and neutrophil infiltration into the lungs, improving ALI outcomes. [, ]
  • Other Applications: Research has also investigated the potential application of Larazotide acetate in various other areas:
    • Acute Liver Failure: It has shown promising results in reducing intestinal damage in a rat model of acute liver failure. []
    • Arthritis: Larazotide acetate has been studied for its potential to prevent the onset of arthritis in animal models. []
    • Acute Pancreatitis: Research suggests that Larazotide acetate can ameliorate intestinal permeability and bacterial translocation in a rat model of acute pancreatitis. []
    • Metabolic Liver Disease: Larazotide acetate has been studied in a murine model of metabolic liver disease, demonstrating its potential to improve intestinal permeability. []
Future Directions
  • Optimization of Larazotide Acetate: Further research is needed to optimize the molecular structure of Larazotide acetate to enhance its efficacy and minimize potential inhibition by peptide fragments. [] This could involve developing D-amino acid analogs or exploring alternative delivery methods.

AT-1002

  • Compound Description: AT-1002 is a synthetic peptide and a zonulin receptor agonist. It has been shown to increase lung permeability in mice models of acute lung injury (ALI) [].
  • Relevance: In contrast to Larazotide acetate, which acts as a zonulin antagonist, AT-1002 exacerbates ALI by promoting zonulin activity and increasing permeability []. This contrasting effect highlights the importance of zonulin regulation in ALI and the potential therapeutic value of modulating zonulin activity with compounds like Larazotide acetate.

Zonulin (Prehaptoglobin 2)

  • Compound Description: Zonulin, identified as prehaptoglobin 2 (preHP2), is a naturally occurring protein that regulates intercellular tight junctions, influencing epithelial and endothelial permeability []. It exhibits a phylogenetic relationship to proteases within the complement system [].
  • Relevance: Larazotide acetate acts as a direct antagonist to zonulin, preventing the opening of tight junctions and reducing intestinal permeability [, , ]. This interaction forms the basis for Larazotide acetate's therapeutic potential in celiac disease and other conditions characterized by increased intestinal permeability.

Gliadin Peptides

  • Compound Description: Gliadin peptides are components of gluten, a protein complex found in wheat, rye, and barley. In individuals with celiac disease, these peptides trigger an immune response, leading to intestinal damage and increased permeability [, ].
  • Relevance: Larazotide acetate aims to counteract the effects of gliadin peptides by preventing the opening of tight junctions, thus reducing the passage of these peptides into the lamina propria and mitigating the subsequent immune response [, , ]. This mechanism positions Larazotide acetate as a potential therapeutic agent for managing celiac disease and reducing gluten-induced symptoms.
  • Compound Description: Analog #6 is a chemically modified version of larazotide acetate, where specific glycine residues are replaced with D-amino acids []. This modification aims to increase its resistance to enzymatic degradation.
  • Relevance: Similar to Larazotide acetate, Analog #6 promotes the repair of ischemia-injured epithelium by acting on tight junctions. Due to its enhanced stability, Analog #6 demonstrates significant recovery effects at a tenfold lower dose than Larazotide acetate, suggesting improved efficacy and potentially a wider therapeutic window [].

ALV003

  • Compound Description: ALV003 is an orally administered mixture of two recombinant gluten-specific proteases []. This enzyme therapy aims to degrade gluten in the gastrointestinal tract, rendering it less immunogenic.
  • Relevance: Both ALV003 and Larazotide acetate represent novel therapeutic strategies for managing celiac disease that go beyond a gluten-free diet alone []. While Larazotide acetate focuses on preventing gluten uptake by modulating tight junctions, ALV003 aims to neutralize gluten's toxicity directly. These different mechanisms of action suggest potential for combination therapies for a multifaceted approach to celiac disease management.

AN-PEP

  • Compound Description: AN-PEP is another type of endopeptidase, similar to ALV003, designed to degrade gluten into smaller, less immunogenic fragments within the digestive system [].
  • Relevance: Like Larazotide acetate, AN-PEP represents a potential therapeutic approach to mitigate the effects of gluten exposure in celiac disease by targeting gluten before it can trigger an immune response. Both agents highlight the ongoing research into alternative therapies that could complement or enhance the effectiveness of a gluten-free diet in managing celiac disease [].

Properties

CAS Number

881851-50-9

Product Name

Larazotide acetate

IUPAC Name

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C34H59N9O12

Molecular Weight

785.9

InChI

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1

InChI Key

NYGCNONRVCGHAT-UFIKZEAMSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Larazotide Acetate; AT-1001; AT 1001; AT1001;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.